5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
Overview
Description
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a chemical compound with the CAS Number: 1365570-27-9 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a colorless oil . The canonical SMILES representation is CC©©OC(=O)N1CC2CC(CC2C1)CO , which provides a way to encode the molecular structure using short ASCII strings.Scientific Research Applications
Palladium Iodide-Catalyzed Carbonylative Approach to Pyrrole Derivatives
A study by Gabriele et al. (2012) presents a novel approach for synthesizing functionalized pyrroles through Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation. This method utilizes N-Boc-1-amino-3-yn-2-ols in alcoholic solvents, leading to Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. The process facilitates the synthesis of highly functionalized pyrrole derivatives in one step, highlighting the method's efficiency in pyrrole functionalization (Gabriele et al., 2012).
Dimethyldioxirane Oxidation of 2-Silyloxypyrroles
Boukouvalas et al. (2007) introduced an efficient method for synthesizing 5-hydroxy-3-pyrrolin-2-ones from N-Boc-3-pyrrolin-2-ones, which involves oxidation with dimethyldioxirane. This procedure yields N-Boc-5-hydroxy-3-pyrrolin-2-ones in high yields, demonstrating the versatility of pyrrole derivatives in organic synthesis (Boukouvalas et al., 2007).
Partial Reduction of Pyrroles
Donohoe and Thomas (2007) explored the partial reduction of N-Boc pyrroles, providing stereoselective routes to disubstituted pyrrolines. This methodology includes reductive aldol reactions on 2-substituted N-Boc pyrroles, demonstrating the utility of pyrrole derivatives in natural product synthesis (Donohoe & Thomas, 2007).
One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes
Adhikary et al. (2015) developed a method to convert carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO. This conversion highlights the potential of pyrrole derivatives as intermediates for drugs, food flavors, and functional materials (Adhikary et al., 2015).
Synthesis of Polyhydroxylated Pyrrolidines
Alves et al. (2006) described an efficient preparation of racemic and chiral 2-functionalized-3,5-bis(hydroxymethyl)pyrrolidines, starting from 2-azabicyclo[2.2.1]hept-5-enes. This synthesis underscores the importance of pyrrole derivatives in the creation of novel compounds with potential pharmaceutical applications (Alves et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking, or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJMGKDWQLIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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